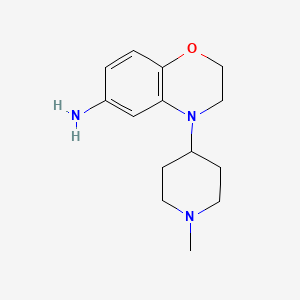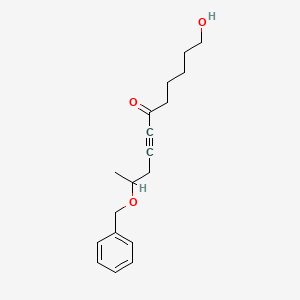![molecular formula C14H12N2O3S B14225134 N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide CAS No. 628702-33-0](/img/structure/B14225134.png)
N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide is an organic compound that features a benzamide core with a nitrophenylmethyl and a sulfanyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide typically involves the reaction of 4-nitrobenzyl chloride with 2-mercaptobenzamide in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like ethanol or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for better efficiency and control.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Aminobenzamide derivatives
Substitution: Various substituted benzamide derivatives
Applications De Recherche Scientifique
N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzoic acid
- N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzylamine
- N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzyl alcohol
Uniqueness
N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
628702-33-0 |
|---|---|
Formule moléculaire |
C14H12N2O3S |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
N-[(4-nitrophenyl)methyl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C14H12N2O3S/c17-14(12-3-1-2-4-13(12)20)15-9-10-5-7-11(8-6-10)16(18)19/h1-8,20H,9H2,(H,15,17) |
Clé InChI |
BTMQZWDMVIGYJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-])S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


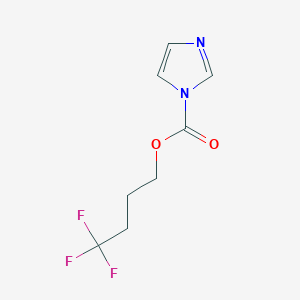


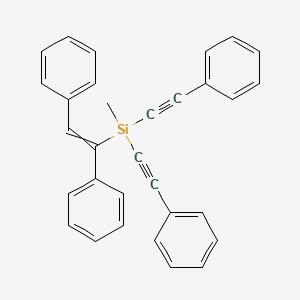
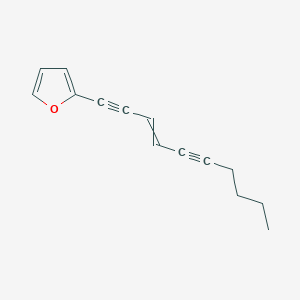
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
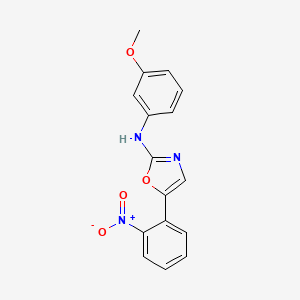
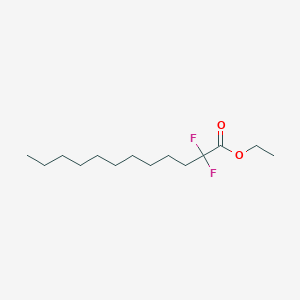

![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)
